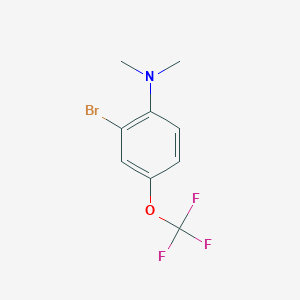
1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H9BrF3NO. It is a brominated aromatic compound that contains both a dimethylamino group and a trifluoromethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-dimethylamino-5-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Quinones and related compounds.
Reduction: Amines and related compounds.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form biaryl products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the dimethylamino group.
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in a different position.
1-Bromo-2-fluoro-5-(trifluoromethoxy)benzene: Contains a fluorine atom instead of a dimethylamino group.
Uniqueness
1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene is unique due to the presence of both a dimethylamino group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H9BrF3NO |
|---|---|
Poids moléculaire |
284.07 g/mol |
Nom IUPAC |
2-bromo-N,N-dimethyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H9BrF3NO/c1-14(2)8-4-3-6(5-7(8)10)15-9(11,12)13/h3-5H,1-2H3 |
Clé InChI |
AOYPYWUSQZUPFV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



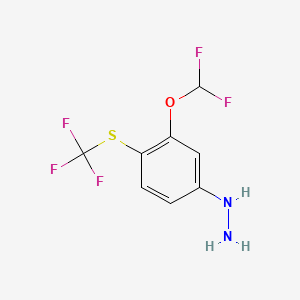
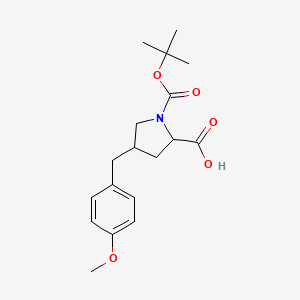
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)
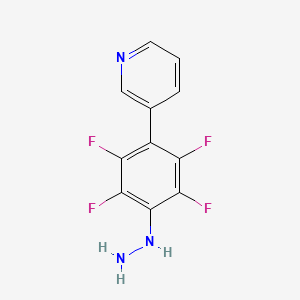
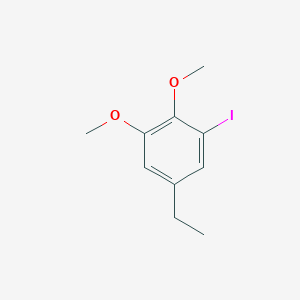
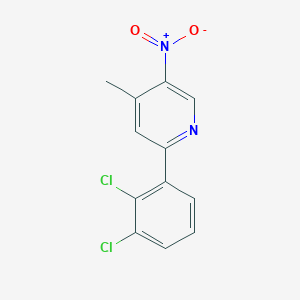
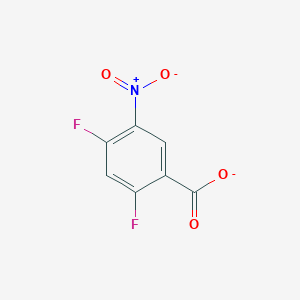
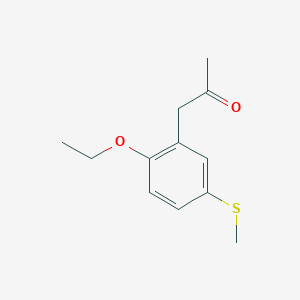
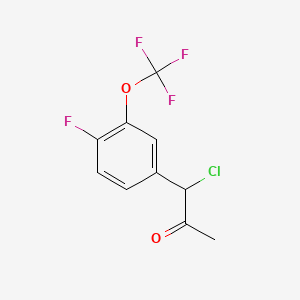
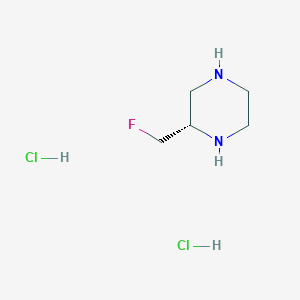
![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)
